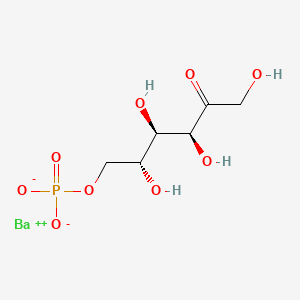
Hexabromoosmato(2-) de Diamonio
Descripción general
Descripción
Diammonium hexabromoosmate(2-) is a chemical compound with the molecular formula H8Br6N2Os . It is also known as Ammonium Hexabromoosmate (IV) .
Synthesis Analysis
The synthesis of compounds involving Diammonium hexabromoosmate(2-) has been reported in the literature. For instance, it reacts with dibenzyl sulfoxide to afford a complex, which has potential utility as a starting material for synthesis .Chemical Reactions Analysis
Diammonium hexabromoosmate(2-) has been used in various chemical reactions. For example, it reacts with dibenzyl sulfoxide to form a complex . More research is needed to fully understand the range of reactions it can participate in.Aplicaciones Científicas De Investigación
Investigación de Síntesis y Fotofísica
El Hexabromoosmato(2-) de Diamonio se ha indicado como un material de partida potencial para la síntesis en diversas reacciones químicas. También está involucrado en el estudio de su impacto en la estructura y la fotofísica de los perovskitas de haluro metálico en capas, que son prometedoras para aplicaciones en dispositivos optoelectrónicos .
Perovskitas de Haluro Metálico Bidimensionales
Este compuesto juega un papel en la investigación de perovskitas bidimensionales (2D) de fase Dion-Jacobson. Estas perovskitas se forman incorporando cationes de diamonio orgánicos voluminosos en marcos inorgánicos, que comprenden una matriz en capas simétrica, atrayendo un creciente interés de investigación debido a sus propiedades únicas .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Molecular Mechanism
The molecular mechanism of diammonium hexabromoosmate(2-) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can form complexes with enzymes, leading to either inhibition or activation of their catalytic activity. Additionally, it can bind to DNA or RNA, affecting gene expression and subsequent protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diammonium hexabromoosmate(2-) can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that diammonium hexabromoosmate(2-) remains stable under specific conditions, but its activity may decrease over time due to degradation or interaction with other compounds.
Dosage Effects in Animal Models
The effects of diammonium hexabromoosmate(2-) vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of cell signaling pathways and gene expression . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
Diammonium hexabromoosmate(2-) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites within cells.
Transport and Distribution
The transport and distribution of diammonium hexabromoosmate(2-) within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its overall activity and function.
Subcellular Localization
Diammonium hexabromoosmate(2-) exhibits specific subcellular localization, which affects its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its role in cellular processes.
Propiedades
IUPAC Name |
diazanium;osmium(4+);hexabromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6BrH.2H3N.Os/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHFWWAVHILXPL-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Os+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br6H8N2Os | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276577 | |
| Record name | Ammonium hexabromoosmate(IV) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
705.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24598-62-7 | |
| Record name | Osmate(2-), hexabromo-, ammonium (1:2), (OC-6-11)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024598627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Osmate(2-), hexabromo-, ammonium (1:2), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium hexabromoosmate(IV) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diammonium hexabromoosmate(2-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.112 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-](/img/structure/B1594845.png)




